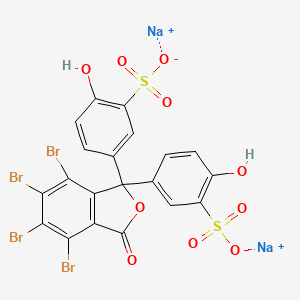

Sulfobromophthalein, disodium salt

Description

Historical Context and Evolution of Research Perspectives on Bromosulfalein

The application of Bromosulfalein in assessing liver function dates back to its introduction in 1925 by Rosenthal and White. tandfonline.comrsna.orgdrugbank.comresearchgate.net This marked a significant advancement in the ability to quantitatively evaluate hepatic performance. Prior to this, methods for assessing liver function were less precise and often relied on observing clinical signs or less specific biochemical markers. liverinstitutepllc.orgnih.gov The Bromosulfalein test provided a more direct measure of the liver's excretory capacity. tandfonline.comnih.gov

Initially, it was assumed that Bromosulfalein was excreted by the liver unchanged. oup.com However, later research demonstrated that the dye undergoes metabolic transformation in the body, primarily through conjugation with glutathione (B108866) in the liver. wikipedia.orgnih.govphysiology.orgoup.comncats.io This conjugation is a crucial step in its detoxification and subsequent biliary excretion. wikipedia.orgncats.io The discovery of Bromosulfalein's metabolism led to a more nuanced understanding of its pharmacokinetics and the factors influencing its clearance, including the role of specific hepatic enzymes like S-aryltransferase and transport proteins. nih.govphysiology.orgoup.com

The Bromosulfalein test gained wide acceptance and was considered a reliable method for detecting minimal and early impairment of liver function, particularly in cases without jaundice where bilirubin (B190676) levels might not be significantly elevated. tandfonline.com Research explored various methodologies for performing the test and determining dye retention in serum, including colorimetric methods and the analysis of excretion curves. tandfonline.comaap.org Studies were conducted in various animal models, including dogs and rats, to understand the dye's removal rate by hepatic and extrahepatic tissues and its metabolism. physiology.orgphysiology.orgphysiology.org

Over time, while the Bromosulfalein test was a cornerstone in liver function assessment for decades, the development of newer, less invasive, and more specific tests, such as those based on the clearance of indocyanine green (ICG) or the measurement of specific liver enzymes and proteins, led to a decline in its widespread clinical use. nih.govwjgnet.com However, the research conducted using Bromosulfalein provided foundational knowledge about hepatic uptake, metabolism, and excretion mechanisms, which remains relevant in contemporary biological research.

Contemporary Significance of Bromosulfalein in Advanced Biological Research

Although largely superseded in routine clinical liver function testing, Bromosulfalein retains significance in advanced biological research, particularly in the study of membrane transporters. researchgate.net As an organic anion dye, it serves as a substrate or inhibitor for various membrane carriers expressed in animal tissues, including organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). researchgate.netncats.ionih.govresearchgate.net

Research utilizes Bromosulfalein to investigate the function and characteristics of these transporters, which play critical roles in the uptake and efflux of a wide range of endogenous compounds, drugs, and xenobiotics in various organs, including the liver, kidneys, and intestines. researchgate.netncats.ionih.govresearchgate.net Studies involving isolated membrane vesicles or cells expressing specific transporters employ Bromosulfalein to measure transport activity spectrophotometrically. researchgate.netresearchgate.net

For instance, Bromosulfalein has been used to demonstrate the involvement of OATPs in the uptake of certain compounds into cells and to study competitive inhibition by other organic anions, such as bilirubin and certain flavonoids. researchgate.netnih.govfrontiersin.org This research contributes to understanding the mechanisms of drug disposition, potential drug-drug interactions mediated by transporters, and the physiological handling of endogenous substances.

Furthermore, Bromosulfalein's interaction with proteins, such as its binding to serum albumin and conjugation with glutathione, continues to be relevant in studies investigating protein-ligand interactions and the role of glutathione in detoxification pathways. wikipedia.orgtandfonline.comncats.io

Scope and Objectives of Current Academic Inquiry into Bromosulfalein

Current academic inquiry involving Bromosulfalein is primarily focused on its utility as a research tool to elucidate the function and characteristics of organic anion transporters. The scope of this research includes:

Characterizing the substrate specificity and inhibition profiles of OATPs and MRPs: Using Bromosulfalein as a probe to understand which other compounds are transported by or interact with these proteins. researchgate.netnih.govfrontiersin.org

Investigating the role of transporters in drug disposition and toxicity: Studying how OATPs and MRPs influence the uptake, distribution, metabolism, and excretion of various drugs and potentially toxic substances, often using Bromosulfalein as a reference substrate or inhibitor. ncats.ionih.govresearchgate.net

Exploring the physiological roles of organic anion transporters: Researching the involvement of these transporters in the homeostasis of endogenous compounds like bilirubin, bile acids, and hormones, utilizing Bromosulfalein to probe transport mechanisms. researchgate.netfrontiersin.org

Developing and validating in vitro transport assays: Employing Bromosulfalein transport in isolated membrane vesicles or cell lines as a reliable method to study transporter kinetics and regulation. researchgate.netresearchgate.net

The objectives of these studies are to gain a deeper understanding of membrane transport mechanisms, predict drug behavior in the body, identify potential targets for therapeutic intervention related to transport dysfunction, and contribute to the broader knowledge of biochemical and physiological processes mediated by organic anion transporters. While the direct clinical application of the Bromosulfalein liver function test has diminished, the compound remains a valuable tool in the hands of researchers investigating fundamental aspects of solute transport in biological systems.

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. |

|---|---|

CAS No. |

71-67-0 |

Molecular Formula |

C20H8Br4Na2O10S2 |

Molecular Weight |

838.0 g/mol |

IUPAC Name |

disodium;2-hydroxy-5-[(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

HXUITPQMHVLBNV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |

Appearance |

Solid powder |

Color/Form |

CRYSTALS WHITE CRYSTALLINE POWDER |

Other CAS No. |

71-67-0 |

physical_description |

Hygroscopic solid; [Merck Index] White odorless solid; [HSDB] Beige powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

297-83-6 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

SOL IN WATER; INSOL IN ALCOHOL, ACETONE |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

Origin of Product |

United States |

Molecular Interactions and Transport Mechanisms of Bromosulfalein

Elucidation of Bromosulfalein's Role as a Substrate for Organic Anion Transporters

Bromosulfalein (BSP) is a well-recognized organic anion that has been extensively utilized as a model substance to investigate the transport mechanisms of xenobiotics. nih.gov Its interaction with various transporter proteins is crucial for its disposition, particularly its uptake into and efflux from hepatocytes. The transport of Bromosulfalein is primarily mediated by two major superfamilies of transporters: the Organic Anion Transporting Polypeptides (OATPs), responsible for uptake, and the Multidrug Resistance-Associated Proteins (MRPs), which handle its efflux.

The Organic Anion Transporting Polypeptides (OATPs), a subgroup of the solute carrier organic anion (SLCO) transporter superfamily, are membrane proteins that facilitate the sodium-independent uptake of a wide array of amphipathic organic compounds. mdpi.comnih.gov Several OATP isoforms are critically involved in the hepatic clearance of drugs and endogenous compounds from the blood. researchgate.netnih.gov Bromosulfalein serves as a prototypical substrate for several key members of this family.

OATP1B1 and OATP1B3 are liver-specific transporters expressed on the basolateral (sinusoidal) membrane of human hepatocytes, playing a pivotal role in the hepatic uptake of numerous compounds. mdpi.comnih.gov They share significant amino acid homology (around 80%) and exhibit overlapping but not identical substrate specificities. mdpi.com

Bromosulfalein is a well-established substrate for OATP1B1. nih.gov Kinetic analyses have been performed to characterize this interaction. In studies using OATP1B1-transfected cells, Bromosulfalein has been shown to interact with other known OATP1B1 substrates. For instance, mutual inhibition studies revealed that while estradiol-17β-glucuronide and estrone-3-sulfate competitively inhibited each other, Bromosulfalein acted as a noncompetitive inhibitor of estradiol-17β-glucuronide uptake by OATP1B1. nih.gov Conversely, estrone-3-sulfate exhibited atypical kinetics on Bromosulfalein uptake. nih.gov This substrate-dependent nature of inhibition highlights the complexity of the binding and transport mechanisms within the OATP1B1 protein. nih.gov

Both OATP1B1 and OATP1B3 are responsible for the hepatic uptake of a broad range of drugs, and their polyspecificity extends to Bromosulfalein. frontiersin.org The transport function of these proteins is critical, as genetic deficiencies in both OATP1B1 and OATP1B3 are linked to Rotor syndrome, a benign hereditary hyperbilirubinemia characterized by reduced hepatic uptake of diagnostic compounds. nih.gov

Table 1: Kinetic Parameters of Bromosulfalein Interaction with OATPs

| Transporter | Interaction Type | Parameter | Value | Notes |

|---|---|---|---|---|

| OATP1B1 | Inhibition | Ki | Not specified | BSP noncompetitively inhibited estradiol-17β-glucuronide uptake. nih.gov |

| OATP1B1 | Transport | Km | Not specified | BSP is a known substrate, but specific Km values are not detailed in the provided context. nih.gov |

| OATP1B3 | Transport | - | - | OATP1B3 is a key hepatic uptake transporter with overlapping specificity to OATP1B1. nih.govfrontiersin.org |

Beyond the liver-specific OATP1B isoforms, other members of the family contribute to Bromosulfalein's disposition in various tissues.

OATP1A2 is expressed in several tissues, including the intestine, kidney, and the blood-brain barrier, where it is involved in the absorption, distribution, and excretion of its substrates. nih.gov Its presence at the apical membrane of intestinal villi suggests a role in the oral absorption of drugs. nih.gov While specific transport dynamics for Bromosulfalein via OATP1A2 are not extensively detailed, its function as a multispecific organic anion transporter indicates its potential involvement in the tissue distribution of Bromosulfalein.

The Multidrug Resistance-Associated Proteins (MRPs), members of the ATP-binding cassette (ABC) transporter superfamily, are efflux pumps that actively transport a wide range of compounds out of cells. nih.govfrontiersin.org They are crucial for cellular detoxification and are responsible for the biliary and renal excretion of organic anions, often after conjugation to molecules like glutathione (B108866), glucuronate, or sulfate. nih.govfrontiersin.org

MRP2 (also known as ABCC2 or the canalicular multispecific organic anion transporter, cMOAT) is an efflux transporter located predominantly on the apical (canalicular) membrane of hepatocytes. solvobiotech.comnih.gov It plays a critical role in the final step of hepatobiliary excretion, moving substrates from the liver into the bile. solvobiotech.com MRP2 primarily transports organic anions, including conjugated drugs and endogenous compounds like bilirubin (B190676) glucuronide. solvobiotech.comnih.gov

Bromosulfalein, particularly after its conjugation with glutathione (GSH) in the hepatocyte, is a recognized substrate for MRP2. The transporter recognizes the anionic glutathione conjugate and utilizes the energy from ATP hydrolysis to actively pump it against a concentration gradient into the bile. nih.gov This efflux mechanism is a vital part of the detoxification pathway for Bromosulfalein and other xenobiotics. nih.gov Inherited mutations in the ABCC2 gene lead to non-functional MRP2, causing Dubin-Johnson syndrome, a condition characterized by chronic hyperbilirubinemia due to impaired biliary excretion. nih.govsolvobiotech.com

MRP1 (ABCC1) is an almost ubiquitously expressed efflux pump that contributes to cellular resistance against a variety of xenobiotics. frontiersin.org It transports organic anions, particularly glutathione conjugates. frontiersin.org While MRP2 is specialized for biliary excretion, MRP1 can efflux substrates from various cell types, serving as a general detoxification pump. frontiersin.org Bromosulfalein-glutathione conjugate is also a substrate for MRP1, which can contribute to its cellular efflux, potentially before it reaches the liver or in non-hepatic tissues.

MRP3 (ABCC3) is primarily located on the basolateral membrane of polarized cells like hepatocytes and enterocytes. nih.govsolvobiotech.com Unlike MRP2, which pumps substrates into the bile, MRP3 transports them back into the bloodstream. solvobiotech.com MRP3 has a high affinity for glucuronidated conjugates and also transports glutathione conjugates and bile acids. frontiersin.orgsolvobiotech.com Under normal physiological conditions, its expression in the liver is relatively low. However, in cholestatic conditions where biliary efflux via MRP2 is impaired, MRP3 expression is often upregulated. solvobiotech.com In such scenarios, MRP3 provides an alternative "overflow" pathway, transporting conjugated organic anions like Bromosulfalein conjugates out of the hepatocyte and back into the circulation for subsequent elimination by the kidneys. solvobiotech.comsolvobiotech.com

Characterization of Bilitranslocase-Mediated Transport of Bromosulfalein

Bilitranslocase (TCDB 2.A.65.1.1) is a specific transporter for bilirubin and flavonoids, and its activity can be specifically measured using Bromosulfalein. nih.gov Studies utilizing anti-sequence bilitranslocase antibodies as specific functional inhibitors have confirmed the transporter's role in Bromosulfalein uptake in both rat and human liver slices. nih.govresearchgate.net This research indicates that bilitranslocase is one of several parallel transporters involved in the hepatic uptake of anions like Bromosulfalein. nih.govresearchgate.net The interaction is distinct from bile salt transport, as demonstrated by additive inhibition when bilitranslocase antibodies are used in combination with taurocholate. nih.govresearchgate.net However, bilirubin did not show a similar additive inhibition, suggesting a shared pathway with Bromosulfalein via bilitranslocase. nih.govresearchgate.net

The transport of Bromosulfalein by bilitranslocase is an electrogenic process, meaning it involves the net movement of charge across the membrane. nih.govnih.gov This property is exploited in spectrophotometric assays using isolated membrane vesicles from various tissues. nih.gov Studies on rat liver plasma-membrane vesicles have distinguished between two transport systems for Bromosulfalein: an electrogenic system attributed to bilitranslocase and an electroneutral one. nih.gov

The electrogenic transport, studied by creating a positive-inside membrane potential, exhibits high affinity for Bromosulfalein. nih.gov This transport can be specifically inhibited by anti-bilitranslocase antibodies, confirming the role of bilitranslocase in this high-affinity, electrogenic pathway. nih.gov

| Transport System | Apparent Km (μM) | Vmax (nmol·(mg of protein)-1·15 sec-1) | Key Characteristics |

|---|---|---|---|

| Electrogenic (Bilitranslocase) | 5.2 ± 0.8 | 1.1 ± 0.1 | High-affinity, inhibited by anti-BTL antibody |

| Electroneutral (BBBP) | 20 ± 3 | 1.0 ± 0.13 | Low-affinity, inhibited by anti-BBBP antibody |

Research has identified homologues of mammalian bilitranslocase in various plant systems, where they are implicated in the transport of flavonoids. nih.govnih.gov The discovery of these plant homologues was facilitated by implementing the spectrophotometric assay for electrogenic Bromosulfalein transport in membrane vesicles isolated from plant organs. nih.gov A protein similar to mammalian bilitranslocase has been found in the epidermal tissues of carnation petals and in grape berries (Vitis vinifera). nih.govmdpi.com This plant-based bilitranslocase-like protein is involved in flavonoid accumulation and is localized in both tonoplast and plasma membrane vesicles. nih.gov The Vitis vinifera protein has been shown to transport Bromosulfalein, and this transport is competitively inhibited by the flavonoid quercetin, suggesting it functions as a flavonoid transporter. mdpi.com

Modulation of Organic Anion Transporters (OATs) by Bromosulfalein

Organic Anion Transporters (OATs), members of the SLC22 family, are crucial for the transport of a wide range of endogenous and exogenous organic anions across epithelial barriers in tissues like the kidney and liver. nih.govmdpi.com Bromosulfalein has been shown to interact with and modulate the function of these transporters. The expression and activity of OATs are subject to regulation by various mechanisms, including post-translational modifications like ubiquitination, which can lead to the internalization and degradation of the transporter proteins. nih.govmdpi.com While direct studies on Bromosulfalein's modulation of OAT regulation are limited, its role as a substrate implies it participates in the competitive dynamics of transport, influencing the handling of other OAT substrates.

Bromosulfalein as an Inhibitor of Membrane Transport Proteins

Beyond its role as a substrate, Bromosulfalein also functions as an inhibitor of several membrane transport proteins, particularly those involved in organic anion transport.

Competitive Inhibition of OATP Activity by Bromosulfalein

Organic Anion Transporting Polypeptides (OATPs, encoded by SLCO genes) are critical for the uptake of a wide array of compounds into the liver. nih.gov Bromosulfalein is a well-established competitive inhibitor of OATP activity. This means it competes with other substrates for the same binding site on the transporter. The inhibitory potential of compounds on OATPs is a key factor in predicting drug-drug interactions (DDIs). mdpi.com For instance, the co-administration of an OATP inhibitor like cyclosporine can dramatically increase the plasma concentration of OATP substrates such as statins. mdpi.com The inhibitory effect of Bromosulfalein on OATPs demonstrates this competitive mechanism, making it a valuable tool for characterizing the function and specificity of these transporters.

Non-Competitive and Uncompetitive Inhibition Modalities

In contrast to competitive inhibition, where the inhibitor binds to the active site, non-competitive inhibition involves the inhibitor binding to a different site on the transporter, affecting its conformation and activity regardless of substrate binding. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the transporter-substrate complex. nih.govelifesciences.org While Bromosulfalein is primarily characterized as a competitive inhibitor of OATPs, the broader landscape of transporter inhibition includes these other modalities. For example, some atypical inhibitors of the serotonin (B10506) transporter (SERT) have been classified as non-competitive because they trap the transporter in a specific conformation. elifesciences.org Currently, specific evidence detailing Bromosulfalein's action through non-competitive or uncompetitive mechanisms on membrane transporters is not prominently documented in the reviewed literature.

Mechanisms of MRP Inhibition by Bromosulfalein

Bromosulfalein (BSP) is recognized as an inhibitor of the Multidrug Resistance-Associated Protein (MRP) family of transporters, which are crucial for the efflux of a wide range of compounds, including conjugated drugs and toxins, from cells. The precise molecular mechanism of inhibition can vary, but it often involves competition for the transporter's binding sites.

MRP transporters, particularly MRP2 (also known as ABCC2), are key in the biliary excretion of substances from the liver. These transporters facilitate the efflux of organic anions, with a notable specificity for glutathione (GSH) and glucuronide conjugates. BSP is known to be conjugated with GSH in hepatocytes prior to its excretion into the bile. This conjugation process is a critical step, as the resulting BSP-GSH conjugate is a substrate for MRP2.

The inhibitory action of Bromosulfalein on MRPs can be understood through several mechanisms:

Competitive Inhibition: Unconjugated BSP or its GSH conjugate can act as a competitive inhibitor. In this model, BSP directly competes with other substrates for the same binding site on the MRP transporter. The structural similarity between the BSP-GSH conjugate and other endogenous or xenobiotic conjugates allows it to occupy the active site, thereby preventing the transport of other molecules.

Non-competitive Inhibition: It is also plausible that Bromosulfalein exhibits non-competitive inhibition. In this scenario, the inhibitor binds to an allosteric site—a location on the transporter distinct from the substrate-binding site. nih.gov This binding event induces a conformational change in the transporter protein, which reduces its efficiency in translocating substrates across the cell membrane, even when the substrate is bound to the active site. nih.gov This form of inhibition would affect the maximal transport rate (Vmax) without altering the substrate's binding affinity (Km). nih.gov

The interaction is further complicated by the transporter's potential for multiple binding sites. MRP2 is thought to have at least two substrate-binding sites that can interact. For instance, the transport of one substrate can be stimulated at low concentrations of another compound, while at higher concentrations, inhibition occurs as both sites become occupied.

Inhibition of Bilitranslocase Activity

Bilitranslocase is a carrier protein located in the sinusoidal (basolateral) membrane of hepatocytes and is involved in the high-affinity uptake of various organic anions from the blood, including Bromosulfalein and bilirubin. nih.gov The inhibition of bilitranslocase activity by specific antibodies has been a key method to elucidate its function and its contribution to hepatic BSP uptake. nih.govresearchgate.net

Research using anti-sequence bilitranslocase antibodies has demonstrated a significant reduction in BSP uptake in both rat and human liver slices. nih.govresearchgate.net This specific inhibition confirms the direct role of bilitranslocase as a transporter for BSP. nih.gov

Further studies have helped to differentiate the function of bilitranslocase from other hepatic transporters. For example, when bilitranslocase antibodies are used in conjunction with taurocholate, an inhibitor of bile salt transporters, an additive inhibitory effect on BSP uptake is observed. nih.gov This finding indicates that bilitranslocase and bile salt transporters are distinct entities operating in parallel to mediate the uptake of different organic anions. nih.gov Conversely, the inhibitory effect of bilirubin on BSP uptake overlaps with that of bilitranslocase, suggesting they share this transport pathway. nih.govresearchgate.net

Cellular Uptake and Efflux Mechanisms of Bromosulfalein

Sinusoidal Uptake Kinetics in Hepatocytes

The uptake of Bromosulfalein from the sinusoidal blood into hepatocytes is a complex, carrier-mediated process. nih.gov This transport is temperature-dependent and displays saturation kinetics, characteristic of facilitated transport rather than simple diffusion. nih.govnih.gov The process involves multiple transport systems located on the basolateral membrane of the hepatocyte.

Kinetic analyses of BSP uptake have revealed the presence of at least two distinct transport components:

A high-affinity, low-capacity system. nih.gov

A low-affinity, high-capacity system. nih.gov

This dual-component model suggests that at low concentrations, BSP is primarily taken up by the high-affinity transporter, while at higher concentrations, the low-affinity system becomes more significant. The uptake is competitively inhibited by other organic anions like Rose bengal and indocyanine green, further supporting the involvement of specific carrier proteins. nih.gov However, it is not inhibited by taurocholate, which can even enhance transport at higher concentrations. nih.gov

Multiple families of organic anion transporters are implicated in BSP uptake, including members of the SLCO (Organic Anion Transporting Polypeptides or OATPs) and SLC22 gene families, as well as bilitranslocase. nih.gov

Table 1: Kinetic Parameters of Bromosulfalein Uptake in Rat Liver Sinusoidal Vesicles

| Kinetic Component | Michaelis-Menten Constant (Km) | Characteristics |

|---|---|---|

| High-Affinity | 53.1 µM nih.gov | Low Capacity |

| Low-Affinity | 1150 µM nih.gov | High Capacity |

Biliary Excretion Pathways

Following its uptake into hepatocytes, Bromosulfalein undergoes conjugation, primarily with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation step is crucial as it increases the molecule's polarity and marks it for active transport into the bile.

The biliary excretion of the BSP-GSH conjugate is an energy-dependent process mediated by transporters on the canalicular (apical) membrane of the hepatocyte. The primary transporter responsible for the efflux of BSP-GSH into the bile is the Multidrug Resistance-Associated Protein 2 (MRP2). nih.govnih.govsolvobiotech.com MRP2 is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a major role in the biliary elimination of a wide variety of conjugated organic anions, including bilirubin glucuronides. solvobiotech.com

The efficiency of this excretion pathway can be influenced by the expression and activity levels of both GSTs and MRP2. nih.gov Studies have shown that factors which induce GST activity can lead to enhanced biliary excretion of BSP. nih.gov The transport process is saturable, meaning that at high intracellular concentrations of the BSP-GSH conjugate, the transport capacity of MRP2 can be exceeded, leading to a maximum rate of excretion. nih.gov

Enterohepatic Circulation Dynamics

Enterohepatic circulation is a physiological process where compounds excreted into the bile are reabsorbed from the intestine and returned to the liver via the portal circulation. researchgate.netnih.govwikipedia.org Bromosulfalein and its metabolites are known to undergo this recycling process. researchgate.netyoutube.com

The dynamics of BSP's enterohepatic circulation can be described in the following steps:

Hepatic Conjugation and Biliary Excretion: As described previously, BSP is conjugated with glutathione in the liver and actively secreted into the bile via MRP2. nih.gov

Intestinal Transit: The BSP-GSH conjugate travels with the bile into the lumen of the small intestine.

Bacterial Metabolism: Within the gut, intestinal bacteria can metabolize the conjugate. nih.govyoutube.com Specifically, they can cleave the glutathione molecule from the parent BSP compound, a process known as deconjugation. researchgate.netnih.gov

Intestinal Reabsorption: The unconjugated, more lipid-soluble BSP can then be reabsorbed across the intestinal epithelium back into the portal bloodstream. researchgate.netnih.gov

Return to the Liver: The reabsorbed BSP is transported back to the liver, where it can be taken up by hepatocytes again, re-conjugated, and re-secreted into the bile.

This recycling mechanism effectively prolongs the residence time and apparent half-life of Bromosulfalein in the body. researchgate.netnih.gov The efficiency of the enterohepatic circulation of BSP is dependent on several factors, including bile flow rate, intestinal transit time, and the metabolic activity of the gut microbiota. nih.gov

Metabolic Transformations and Enzymatic Interactions of Bromosulfalein

Conjugation Pathways of Bromosulfalein

The primary metabolic pathway for bromosulfalein involves conjugation, where it is coupled with endogenous molecules. This process is crucial for its transfer from plasma to bile core.ac.uk. While conjugation is a major pathway, unconjugated BSP can also be transferred from plasma to bile under certain conditions core.ac.uk.

Glutathione (B108866) Conjugation and Thioether Linkage Formation

Glutathione conjugation is the major pathway for the transfer of BSP from plasma to bile core.ac.uk. Within hepatocytes, BSP is conjugated with reduced glutathione (GSH) oup.comcabidigitallibrary.org. This reaction results in the formation of a thioether linkage between BSP and glutathione, yielding the sulfobromophthalein-glutathione conjugate (BSP-GSH) ontosight.aioup.com. This conjugation makes BSP more soluble and easier to excrete ontosight.ai. The BSP-GSH conjugate is a significant form in which BSP is excreted into the bile oup.com.

Role of Glutathione S-Transferases (GSTs)

The conjugation of BSP with glutathione is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs) ontosight.aioup.comcabidigitallibrary.org. These enzymes are primarily located in the cytosol of hepatocytes researchgate.net. GSTs facilitate the formation of the thioether linkage between BSP and GSH ontosight.ai. Studies have shown that BSP-conjugating activity, specifically glutathione S-aryltransferase activity, is present in liver-soluble protein fractions, correlating with the presence of Y protein, also known as ligandin rupress.orgnih.gov. Ligandin appears to have a dual role, functioning in both the enzymatic conjugation of certain anions with glutathione and the intracellular binding of organic anions nih.gov.

Influence of Hepatic Glutathione Content on Conjugation

The availability of hepatic glutathione (GSH) is a critical factor influencing the rate of BSP conjugation. GSH is the most abundant low molecular weight peptide in hepatocytes oup.com. Intracellular GSH levels are tightly regulated oup.com. Studies in rats have investigated the relationship between the rate of glutathione conjugation and hepatic GSH content nih.gov. Surprisingly, even with apparent depletion of the hepatic GSH pool, a high rate of GSH conjugation of BSP can be sustained, likely due to residual de novo synthesis of GSH in the liver nih.gov. The excretion rate of the BSP-GSH conjugate was found to be impaired only at minimal hepatic GSH levels nih.gov. Environmental factors, such as the type of cage bedding used for animals, have also been shown to influence the activity of the hepatic cytosol-located enzyme system responsible for BSP conjugation with glutathione, leading to increased intrahepatic conjugation of BSP publish.csiro.au.

Cysteine Conjugation and Subsequent Metabolites

While glutathione conjugation is the primary pathway, BSP can undergo further metabolism. The glutathione conjugate (BSP-GSH) can be processed through the mercapturic acid pathway. This pathway involves sequential hydrolysis of the GSH conjugate to a cysteine-glycine (B12064536) conjugate, then to a cysteine conjugate, and finally N-acetylation to form a mercapturic acid tandfonline.com. This suggests that cysteine conjugates and subsequent metabolites can be formed from BSP following initial glutathione conjugation tandfonline.comnih.gov.

Species-Specific Variations in Conjugation Profiles

Significant species differences have been observed in the metabolism of sulfobromophthalein (B1203653), particularly in the formation of glutathione conjugates physiology.orgnih.govphysiology.org. These variations can manifest in the positional isomers of the sulfobromophthalein monoglutathione conjugate (BSP-mGSH) that are predominantly formed and excreted nih.gov. For instance, in rats, the alpha-isomer of BSP-mGSH is the major form excreted in bile. In contrast, guinea pigs excrete the alpha, beta, and delta isomers in roughly equivalent amounts, while rabbits primarily excrete the beta-isomer nih.gov. These differences in isomer formation are generally accounted for by the characteristics of cytosolic glutathione S-transferases (GSTs) in the livers of these species nih.gov. Although the main GSTs in rats, guinea pigs, and rabbits produce different isomers, they belong to the same mu class of GSTs, suggesting that differences in the three-dimensional structure of these enzymes contribute to the observed species variations in BSP-mGSH isomer formation nih.gov. Species differences in metabolism are a general phenomenon for xenobiotics and can involve various conjugation pathways nih.govbivatec.comresearchgate.netnih.govresearchgate.net.

Species-Specific BSP-mGSH Isomer Excretion

| Species | Predominant BSP-mGSH Isomer Excreted in Bile |

| Rat | Alpha-isomer (~92%) |

| Guinea Pig | Alpha, Beta, and Delta isomers (equivalent amounts) |

| Rabbit | Beta-isomer (majority) |

*Data derived from chromatographic analysis of biliary excretion nih.gov.

Enzymatic Inhibition by Bromosulfalein

Bromosulfalein has been shown to interact with and inhibit certain enzymes. Notably, BSP can act as an inhibitor of glutathione S-transferases (GSTs), particularly certain isoforms researchgate.netresearchgate.net. Studies have investigated the inhibitory properties of BSP against Schistosoma japonicum GST (Sj26GST) and Schistosoma haematobium GST (Sh28GST), demonstrating that BSP is a potent inhibitor of these enzymes with IC50 values in the micromolar range researchgate.netresearchgate.net. The inhibition kinetics can vary, with BSP inhibiting some GSTs in a noncompetitive manner researchgate.net. BSP can bind to GSTs at different sites, including the H-site and a high-affinity site researchgate.net. The binding of BSP to enzymes can alter their activity and modulate their interaction with other inhibitors nih.gov. For example, the presence of bone sialoprotein (BSP) has been shown to increase the competitive Ki values for inhibitors of matrix metalloproteinase-2 (MMP-2), suggesting that BSP can influence the effectiveness of enzyme inhibitors nih.gov. BSP has also been listed as an example of a clinical index inhibitor for organic anion transporting polypeptides (OATP1B1, OATP1B3) in drug interaction studies fda.govfda.gov.

Inhibition of Glutathione Peroxidase (GSH-Px) Activity

Studies have investigated the impact of bromosulfalein on the activity of glutathione peroxidase (GSH-Px), a key enzyme in the cellular defense against oxidative stress. Research indicates that BSP can inhibit GSH-Px activity. nih.govkarger.com

Kinetic Analysis of GSH-Px Inhibition

Kinetic analyses have demonstrated that BSP inhibits GSH-Px activity in a concentration-dependent manner. nih.govkarger.com For instance, in human erythrocytes, BSP at concentrations ranging from 1 to 45 mM inhibited GSH-Px activity. nih.govkarger.com The inhibition curve showed a sinusoidal pattern, with the most significant effect observed at 30 mM BSP, resulting in approximately 65% inhibition of the initial activity. nih.govkarger.com This inhibitory effect has been confirmed using both partially purified human erythrocyte GSH-Px and purified bovine GSH-Px. nih.govkarger.com Interestingly, at the highest concentration tested (45 mM), the enzyme appeared less affected compared to 30 mM. karger.com The inhibition by BSP was found to be positively correlated with the basal value of GSH-Px, a correlation particularly evident in females. nih.govkarger.com

| BSP Concentration (mM) | Approximate GSH-Px Inhibition (%) |

| 1 | Variable (increase in some subgroups, reduction in others) nih.govkarger.com |

| 30 | ~65 nih.govkarger.com |

| 45 | Less than at 30 mM karger.com |

Further kinetic studies using purified enzymes showed complete inhibition of GSH-Px by 30 mM BSP, unlike the partial inhibition observed in hemolysate. karger.com Preincubation with selenium increased basal enzyme activity, but the sinusoidal inhibition pattern by BSP remained consistent. karger.com These findings suggest that the binding of initial BSP molecules to GSH-Px might facilitate the binding of additional molecules, leading to a rapid increase in inhibition. karger.com

Implications for Cellular Oxidative Stress Defense

The inhibition of GSH-Px by bromosulfalein carries significant implications for cellular oxidative stress defense. GSH-Px plays a strategic role in protecting cells from oxidative damage caused by reactive oxygen species, such as hydroperoxides, by catalyzing their reduction using glutathione (GSH). nih.govebi.ac.uk By inhibiting this enzyme, BSP can potentially compromise the cell's ability to neutralize these harmful species, thereby increasing susceptibility to oxidative stress. The observation that BSP inhibits GSH-Px highlights a potential mechanism by which BSP could influence cellular redox balance.

Broader Spectrum Enzyme Modulation

Beyond its effects on GSH-Px, bromosulfalein has been shown to modulate the activity of other enzymes, indicating a broader spectrum of enzymatic interactions. BSP strongly inhibits mitochondrial glutathione S-transferase (GST) activity. nih.gov This inhibition of mitochondrial GST is notable because this enzyme is suggested to be responsible for GSH-dependent inhibition of lipid peroxidation in mitochondria, possibly by scavenging lipid radicals. nih.gov BSP's effect in abolishing the protective effect of GSH against lipid peroxidation in rat liver mitochondria was attributed to its inhibition of mitochondrial GSH S-transferase activity rather than GSH peroxidase activity. nih.gov

BSP has also been used in studies investigating membrane transporters, including those involved in the transport of bilirubin (B190676) and flavonoids, suggesting interactions with these transport proteins which possess enzymatic characteristics or are closely linked to enzymatic processes. nih.govfrontiersin.orgresearchgate.netmdpi.com The electrogenic transport assay using BSP has been instrumental in studying the activity of bilitranslocase, a bilirubin- and flavonoid-specific transporter. researchgate.net

Influence on Biochemical Pathways

Bromosulfalein's interactions with enzymes translate into its influence on several key biochemical pathways, particularly those related to oxidative stress and bilirubin metabolism.

Perturbation of Oxidative Stress Pathways

The inhibition of GSH-Px and mitochondrial GST by BSP directly perturbs oxidative stress pathways. nih.govkarger.comnih.gov By reducing the activity of these crucial antioxidant enzymes, BSP can impair the cell's capacity to detoxify peroxides and scavenge lipid radicals. nih.govkarger.comnih.gov This can lead to an accumulation of reactive oxygen species and increased lipid peroxidation, thereby disrupting cellular redox homeostasis. The abolition of GSH-dependent protection against lipid peroxidation by BSP in mitochondria exemplifies this perturbation of oxidative stress defense mechanisms. nih.gov Oxidative stress pathways involve complex interactions of various enzymes and molecules aimed at maintaining cellular balance against damaging reactive species. nih.govmdpi.commdpi.com BSP's interference with key enzymatic components of this system underscores its potential to induce or exacerbate oxidative stress.

Interplay with Bilirubin Metabolism Pathways

Bromosulfalein exhibits significant interplay with bilirubin metabolism pathways. BSP and bilirubin share common transport mechanisms in the liver, competing for uptake and excretion pathways. nih.govfrontiersin.orgresearchgate.netnih.gov Both compounds bind to albumin in the plasma and are transported into hepatocytes. nih.govnih.govbu.edu.egksumsc.com Hepatic uptake of bilirubin is mediated by carrier proteins, and once inside the hepatocyte, bilirubin is conjugated with glucuronic acid by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form water-soluble bilirubin glucuronides, which are then excreted into bile. nih.govbu.edu.egksumsc.com

BSP is also conjugated with glutathione in the liver before being actively transported into the bile. researchgate.netwikipedia.org This conjugation step involves glutathione S-transferases. nih.govwikipedia.org The competition between BSP and bilirubin for hepatic uptake and biliary excretion pathways is a well-established phenomenon, forming the basis for the BSP retention test used to assess liver function. nih.govfrontiersin.orgwikipedia.orgjci.org Studies have shown that bilirubin can inhibit BSP clearance, and BSP can competitively inhibit the uptake of bilirubin glucuronides in liver cells. nih.govfrontiersin.org This competitive interaction highlights the close relationship in their metabolic processing by the liver. The transport of BSP and bilirubin across the hepatic canalicular membrane into the bile is mediated by specific transporters, such as MRP2. wikipedia.org The shared transport and metabolic pathways underscore the intricate interplay between bromosulfalein and bilirubin metabolism.

Modulation of Hepatic Detoxification Pathways

Bromosulfalein (BSP), also known by synonyms such as Sulfobromophthalein, plays a significant role in the study and assessment of hepatic detoxification pathways, primarily through its interactions with conjugation enzymes and membrane transporters in the liver. The liver is the central organ for the metabolism and detoxification of xenobiotics and endogenous compounds, involving a series of enzymatic reactions and transport processes msdmanuals.comwfsahq.orgaskthescientists.com. Hepatic detoxification is broadly categorized into Phase I (functionalization), Phase II (conjugation), and Phase III (transport/elimination) hololifecenter.commosaicdx.com.

Bromosulfalein's metabolism in the liver predominantly involves Phase II conjugation, specifically through conjugation with glutathione (GSH) wikipedia.orgpsu.edunih.gov. This reaction is catalyzed by glutathione S-transferases (GSTs), a family of enzymes abundant in hepatocytes hololifecenter.comkarger.com. The conjugation with glutathione renders BSP more water-soluble, facilitating its excretion from the body, primarily into bile mosaicdx.comnih.govphysiology.org. Research has explored the relationship between hepatic glutathione content and the rate of BSP conjugation. Studies in rats, both in vivo and using perfused liver preparations, demonstrated that the biliary excretion of the BSP-GSH conjugate is closely related to hepatic GSH levels nih.gov. Interestingly, these studies also indicated that glutathione conjugation of BSP could be sustained at a high rate even after apparent depletion of the hepatic GSH pool, suggesting a contribution from residual de novo GSH synthesis within the liver nih.gov.

Beyond conjugation, Bromosulfalein interacts significantly with hepatic membrane transporters, which are critical components of Phase III detoxification. It is recognized as a substrate and inhibitor of several organic anion transporting polypeptides (OATPs), including OATP1B1, OATP1B3, OATP1A2, and OATP2B1 caymanchem.com. These transporters are located on the sinusoidal membrane of hepatocytes and mediate the uptake of various organic anions from the blood into the liver frontiersin.orgcdnsciencepub.com. Bromosulfalein also interacts with Multidrug Resistance Protein 2 (MRP2, also known as ABCC2), an efflux transporter situated on the canalicular membrane of hepatocytes, responsible for secreting conjugated metabolites, such as the BSP-GSH conjugate, into the bile mosaicdx.comcaymanchem.comfrontiersin.org.

Detailed research findings highlight BSP's utility as a probe in studying these transporters. For instance, studies using isolated membrane vesicles have characterized the electrogenic transport of Bromosulfalein, linking it to transporters like bilitranslocase, which is involved in the uptake of bilirubin and is present in rat liver researchgate.netresearchgate.net. Furthermore, BSP has been employed as an inhibitor in studies evaluating the substrate activity of other compounds with OATPs cdnsciencepub.comcdnsciencepub.comdoi.org. These studies provide insights into the specificity and interaction profiles of hepatic uptake and efflux transporters.

The modulation of hepatic detoxification pathways by Bromosulfalein, particularly its extensive glutathione conjugation and its interactions with key organic anion transporters, underscores its historical and ongoing importance as a tool for assessing liver function and studying the mechanisms of hepatic uptake and biliary excretion of organic anions.

Data Insights from Research Findings:

Research into Bromosulfalein's metabolic fate and transporter interactions has yielded detailed findings, often involving quantitative assessments of conjugation rates and transporter activity. While specific numerical data tables were not directly extractable from the provided snippets, the nature of the findings can be summarized:

Glutathione Conjugation Rate vs. Hepatic GSH: Studies in rats demonstrated a relationship between the rate of BSP-GSH conjugate excretion in bile and the hepatic concentration of glutathione. Even under conditions of significantly reduced hepatic GSH, a sustained rate of BSP conjugation and biliary excretion of the conjugate was observed, suggesting the efficiency of the conjugation system and potentially the role of ongoing GSH synthesis nih.gov.

Transporter Inhibition/Substrate Activity: Studies using in vitro systems, such as isolated membrane vesicles or cell lines expressing specific transporters, have quantified the extent to which Bromosulfalein acts as a substrate for or inhibits organic anion transporters like OATP1B1, OATP1B3, OATP1A2, OATP2B1, and MRP2 caymanchem.comresearchgate.net. These studies often involve measuring the uptake or efflux of labeled substrates in the presence and absence of BSP, allowing for the determination of inhibition constants (Ki) or transport rates. For example, BSP has been shown to decrease the uptake of other compounds transported by OATPs cdnsciencepub.comdoi.org.

These findings, derived from various experimental models, contribute to a detailed understanding of how Bromosulfalein is processed by the liver's detoxification machinery and how it can influence the transport and metabolism of other organic anions.

Cellular and Subcellular Interactions of Bromosulfalein

Interactions with Cellular Components

Erythrocyte Interactions and Hemolysis Studies

While the primary focus of bromosulfalein research regarding cellular interactions has been on hepatocytes due to its use in liver function tests, some studies have explored its interactions with erythrocytes. However, detailed research specifically on bromosulfalein-induced hemolysis or extensive interactions with erythrocytes in the context of its diagnostic use is not as widely documented as its hepatic disposition. Some studies investigating the transport of other organic anions by erythrocytes have used sulfobromophthalein (B1203653) as a reference or competitor, suggesting some level of interaction, but without extensive data on hemolysis oup.com. The mechanism of bilirubin (B190676) transport by tadpole red blood cells, for instance, has been reported to be saturable, while thyroxine transport is not, with sulfobromophthalein being used in related studies on thyroid hormone transport by human erythrocytes oup.com. The release of heme from red blood cells during hemolysis is a known biological process, and while bilirubin, a related organic anion, is transported bound to albumin, extensive studies detailing bromosulfalein's direct impact on erythrocyte integrity leading to hemolysis are not prominently featured in the search results within the scope of this article nih.govobgynkey.comresearchgate.net.

Plasma Protein Binding Dynamics

Bromosulfalein is known to bind extensively to plasma proteins, a crucial aspect influencing its distribution and hepatic uptake. This binding is a significant factor in its pharmacokinetic behavior. pnas.orgresearchgate.net

Interaction with Human Serum Albumin

A substantial portion of bromosulfalein in plasma is bound to human serum albumin (HSA). pnas.orgnih.govnih.govmdpi.comnih.govpopline.orgescholarship.org Studies using techniques like fluorescence spectroscopy and continuous diafiltration have investigated this interaction. nih.govnih.govnih.gov The binding of bromosulfalein to HSA has been shown to quench the intrinsic fluorescence of albumin, indicating a strong interaction. nih.govmdpi.com This binding is characterized by specific binding sites on the albumin molecule. popline.orgnih.gov Research suggests that hydrophobic forces play a major role in the interaction between bromosulfalein and HSA. nih.gov The binding capacity of HSA for bromosulfalein can be influenced by the presence of other ligands that may compete for binding sites. nih.govnih.gov

Data on the binding of bromosulfalein to human serum albumin is summarized in the table below:

| Method Used | Conditions | Key Findings | Citation |

| Fluorescence Spectroscopy | pH 7.24, 298 K and 308 K | Strong quenching of HSA fluorescence, static quenching procedure, binding constants remarkable and temperature-independent, hydrophobic force plays major role. nih.gov | nih.gov |

| Continuous Diafiltration | pH 7.4, 22°C, varying albumin concentrations | Detailed binding isotherms, competition between albumin polymerization and BSP binding, binding capacity differences between pure albumin and serum. nih.govnih.gov | nih.govnih.gov |

| Competitive Binding Studies | - | BSP binds to specific sites on albumin, competition with other organic anions observed. popline.orgnih.gov | popline.orgnih.gov |

Association with Globulins and Lipoproteins

Beyond albumin, bromosulfalein has also been shown to associate with other plasma proteins, including globulins and lipoproteins. mdpi.comebm-journal.orgnih.govjst.go.jpresearchgate.net Studies using techniques such as gel filtration and electrophoresis have indicated the presence of bromosulfalein bound to alpha-1 lipoproteins, as well as some association with alpha-2 globulin and beta lipoprotein fractions. ebm-journal.orgjst.go.jp This association with lipoproteins suggests an additional dimension to bromosulfalein's distribution and transport within the bloodstream, although the extent and physiological significance of binding to globulins and lipoproteins compared to albumin may vary. ebm-journal.orgjst.go.jp

Impact on Membrane Integrity and Function

Bromosulfalein interacts with cell membranes, particularly those of hepatocytes, as part of its uptake and transport mechanisms. These interactions can have electrogenic effects.

Electrogenic Effects on Membrane Potentials

The transport of bromosulfalein across cell membranes, particularly in the liver, has been characterized as an electrogenic process. fishersci.caphysiology.orgresearchgate.netnih.govpnas.orgnih.govmdpi.compnas.orgfrontiersin.orgthieme-connect.com Studies using isolated liver plasma membrane vesicles have demonstrated that bromosulfalein uptake is significantly accelerated by the creation of a positive-inside membrane potential. physiology.orgpnas.orgpnas.org This electrogenic transport is mediated by specific carrier proteins, such as bilitranslocase (BTL), which facilitate the movement of bromosulfalein across the membrane and are influenced by the electrical potential difference across the membrane. physiology.orgresearchgate.netpnas.orgnih.govmdpi.compnas.orgfrontiersin.org The deprotonated, negatively charged form of bromosulfalein is indicated as the transported species in this electrogenic process. physiology.org The sensitivity of bromosulfalein transport to membrane potential highlights the importance of the electrical gradient in its cellular uptake. nih.gov

Data on electrogenic transport of bromosulfalein is presented below:

| Experimental System | Membrane Potential Condition | Key Findings | Citation |

| Rat Liver Plasma Membrane Vesicles | Positive-inside membrane potential induced by valinomycin (B1682140)/K+ gradient | Electrogenic uptake accelerated, transport is saturable (Km ~5.32 µM, Vmax ~9.23 nmol/s/mg protein), deprotonated form is transported. physiology.org | physiology.org |

| Isolated Rat Hepatocytes | Presence of valinomycin or high KCl concentrations | Membrane potential opposes entry, rheogenic type of transport indicated. nih.gov | nih.gov |

| Rat Liver Plasma Membrane Vesicles | With and without positive-inside membrane potential | Electrogenic transport (higher affinity, Km ~5.2 µM) and electroneutral transport (lower affinity, Km ~20 µM) systems involved. pnas.orgpnas.org | pnas.orgpnas.org |

| Isolated Membrane Vesicles (Animal and Plant) | Dependent on electrogenic gradient | Used to measure transporter activity, competitively inhibited by certain flavonoids. researchgate.netmdpi.com | researchgate.netmdpi.com |

Influence on Membrane Transporter Expression and Function

Bromosulfalein is known to interact with a variety of membrane transporters, acting as both a substrate and an inhibitor. glpbio.commoleculardepot.comcaymanchem.com Its transport across cell membranes, particularly in the liver, is a complex process involving multiple carrier proteins. frontiersin.orgresearchgate.net

Studies have identified several organic anion transporting polypeptides (OATPs) that transport bromosulfalein, including OATP1B1, OATP1B3, OATP1A2, and OATP2B1. glpbio.comcaymanchem.comnih.gov Multidrug resistance protein 2 (MRP2), an ABC transporter, has also been implicated in bromosulfalein transport. glpbio.comcaymanchem.com Research using isolated liver cells has shown that bromosulfalein uptake exhibits complex kinetics, suggesting the involvement of multiple mechanisms. nih.gov At low concentrations, uptake follows Michaelis-Menten kinetics, but at higher concentrations, a second uptake mechanism is observed. nih.gov

Bromosulfalein can competitively inhibit the transport of other organic anions, such as bilirubin and indocyanine green, indicating that these compounds share common uptake pathways mediated by these transporters. frontiersin.orgnih.govresearchgate.net For instance, studies using rat liver sinusoidal plasma membrane vesicles demonstrated that uptake of bilirubin glucuronides was competitively inhibited by bromosulfalein. frontiersin.org Similarly, bromosulfalein inhibited the uptake of radioiodine-labeled acetaminophen (B1664979) into cells expressing OATP1B1, OATP1B3, and OATP2B1. nih.govmdpi.com

Bilitranslocase (BTL), a bilirubin-specific membrane transporter found in various epithelia and vascular endothelium, has also been shown to transport bromosulfalein. researchgate.netresearchgate.netresearchgate.net Studies using isolated membrane vesicles have kinetically characterized bilitranslocase activity through the electrogenic transport of bromosulfalein. researchgate.netresearchgate.net This transport is competitively inhibited by unconjugated bilirubin. researchgate.net The use of anti-sequence antibodies against bilitranslocase has been shown to inhibit bromosulfalein uptake in liver slices, further supporting the role of this transporter. researchgate.net

The interaction of bromosulfalein with membrane transporters is not limited to animal cells. In plants, a protein similar to mammalian bilitranslocase has been identified in Vitis vinifera (grapevine) that transports bromosulfalein, suggesting a potential role in flavonoid transport. mdpi.comresearchgate.nettandfonline.comtypeset.iopreprints.orgresearchgate.net This transport is competitively inhibited by quercetin, a flavonoid. mdpi.comresearchgate.netpreprints.orgresearchgate.net

Research findings highlight the significant role of membrane transporters in the cellular uptake of bromosulfalein and demonstrate its utility as a probe to study the function and inhibition of these transporters. glpbio.comresearchgate.netmoleculardepot.comcaymanchem.com

| Transporter Family | Specific Transporters | Bromosulfalein Interaction | Key Findings | Source(s) |

| OATP (SLCO) | OATP1B1, OATP1B3, OATP1A2, OATP2B1 | Substrate and Inhibitor | Involved in hepatic uptake; competitive inhibition of other organic anions' transport. | glpbio.comfrontiersin.orgcaymanchem.comnih.gov |

| MRP (ABC) | MRP2 | Substrate and Inhibitor | Implicated in transport, potentially efflux from liver into blood in certain conditions. | glpbio.comcaymanchem.com |

| Bilitranslocase (TCDB 2.A.65.1.1) | Bilitranslocase | Substrate and Transporter | Electrogenic transport; competitively inhibited by bilirubin; involved in uptake in liver and potentially in plants. | researchgate.netresearchgate.netresearchgate.net |

Intracellular Fate and Distribution

Following uptake into hepatocytes, bromosulfalein is rapidly bound to intracellular proteins. scispace.comjst.go.jpkarger.com Two principal hepatic cytoplasmic proteins, designated Y and Z, play a major role in the intracellular binding of various organic anions, including bromosulfalein and bilirubin. karger.comjci.org These proteins, also referred to as ligandin (Y protein) and a smaller protein (Z protein), are believed to be important determinants in the hepatic uptake and intracellular transport of these compounds. karger.com

Studies using gel filtration chromatography have shown that hepatic bromosulfalein is found in both protein-bound and protein-unbound forms. jst.go.jp The protein-bound fraction is predominantly unconjugated bromosulfalein, while the protein-unbound fraction contains conjugated bromosulfalein. jst.go.jp

Bromosulfalein undergoes metabolism within the liver, primarily through conjugation with glutathione (B108866) (GSH). jst.go.jpnih.gov This conjugation reaction is an important step in its intracellular processing and facilitates its subsequent excretion. jst.go.jpnih.gov The conjugated form of bromosulfalein is then transported into the bile for elimination from the body. scispace.comnih.gov

The intracellular distribution of bromosulfalein is influenced by its binding to cytoplasmic proteins and its conjugation status. The binding to proteins like ligandin is thought to reduce the free intracellular concentration of bromosulfalein, thereby maintaining a favorable gradient for continued uptake and preventing its efflux back into the blood.

While the primary intracellular fate involves conjugation and biliary excretion, the precise mechanisms governing the intracellular trafficking and compartmentalization of bromosulfalein and its conjugates are subjects of ongoing research.

| Intracellular Process | Description | Key Molecules Involved | Outcome | Source(s) |

| Intracellular Binding | Binding to cytoplasmic proteins upon entry into the cell. | Y protein (Ligandin), Z protein | Reduced free intracellular concentration. | karger.comjci.org |

| Conjugation | Metabolic transformation, primarily with glutathione. | Glutathione (GSH) | Formation of conjugated bromosulfalein. | jst.go.jpnih.gov |

| Intracellular Transport | Movement within the cell, potentially involving vesicular transport or other mechanisms. | Not fully elucidated | Delivery to the bile canaliculus for excretion. | researchgate.netmdpi.com |

Advanced Research Methodologies and Techniques for Bromosulfalein Studies

Spectrophotometric Assays for Transport Kinetics

Spectrophotometric assays are foundational techniques for quantitatively assessing the kinetics of bromosulfalein transport across biological membranes. These methods capitalize on the inherent light-absorbing properties of bromosulfalein to track its translocation over time.

Dual-Wavelength Spectrophotometry Applications

Dual-wavelength spectrophotometry represents a specialized application within the realm of spectrophotometric assays, specifically employed to capture the optical signal associated with electrogenic bromosulfalein transport in membrane vesicles researchgate.net. This technique facilitates the simultaneous measurement of changes in light absorbance at two distinct wavelengths, thereby aiding in the correction of potential interference and enhancing the specificity of the measured changes in BSP concentration researchgate.net.

Measurement of Electrogenic Transport in Isolated Membrane Vesicles

The spectrophotometric assay designed for electrogenic bromosulfalein transport in isolated membrane vesicles stands as a pivotal method for evaluating the activity of certain membrane carriers nih.govresearchgate.netresearchgate.net. This assay is notable for its rapid execution, typically concluding within one minute, and its requirement for only minimal volumes of membrane vesicles researchgate.net. It proves particularly effective for the investigation of transporters such as bilitranslocase, a transporter specific for bilirubin (B190676) and flavonoids found in tissues like the rat liver nih.govresearchgate.net.

Within this assay, the movement of anionic bromosulfalein into membrane vesicles is predominantly driven by an electrochemical potential researchgate.net. The technique enables the screening of potential substrates for the transporter by assessing their capacity to function as reversible inhibitors of bromosulfalein transport kinetics nih.govresearchgate.net. Furthermore, it can be utilized to study the time-dependent inactivation of bromosulfalein transport induced by various protein-specific reagents, including targeted antibodies nih.govresearchgate.net. Observing the delay in inactivation when substrates are present can offer insights into the interactions between the transporter and its substrates, facilitating the derivation of dissociation constants nih.gov. This assay has been successfully implemented using membrane vesicles isolated from both animal organs (e.g., rat liver and kidney) and plant sources (e.g., carnation petals and grape berries), contributing to the identification of bilitranslocase homologues in plant species nih.govresearchgate.netorcid.org.

Chromatographic Separation and Identification of Bromosulfalein Metabolites

Chromatographic techniques play a crucial role in the separation and identification of bromosulfalein and its metabolic products in biological samples. These methods are essential for isolating and analyzing the different forms of the compound, which is vital for comprehending its biotransformation.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) has been historically applied for the separation of various bromosulfalein metabolites found in biological fluids such as urine and bile researchgate.netnih.gov. In TLC, the separation of compounds is achieved based on their differing affinities for a stationary phase (typically a thin layer of adsorbent material coated on a plate) and a mobile phase (a solvent or mixture of solvents) that moves across the plate via capillary action. While earlier studies specifically documented the use of TLC for BSP metabolites researchgate.netnih.gov, more contemporary research employs TLC in related contexts, such as evaluating the purity of labeled compounds used in uptake studies where bromosulfalein acts as an inhibitor nih.gov. TLC offers a relatively straightforward and economical approach for separating components within a sample and is useful for qualitative analysis and monitoring purification steps chemijournal.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique extensively applied in the analysis of bromosulfalein and related substances, as well as for the separation and identification of metabolites chemijournal.cominchem.orgwho.intinnoscience.ru. HPLC provides enhanced resolution, sensitivity, and quantitative capabilities compared to TLC. It has been employed in studies involving compounds whose transport is influenced by bromosulfalein, such as the analysis of anthocyanins using HPLC-DAD in the context of bilitranslocase research fmach.it. HPLC is also utilized to verify the radiochemical purity of labeled substances employed in uptake experiments where bromosulfalein functions as an inhibitor nih.gov. The technique involves pumping a liquid mobile phase through a column packed with a stationary phase under high pressure, enabling precise separation of the analytes. HPLC is a standard method for quantitative analysis and can be interfaced with various detectors, including UV-visible spectrophotometers and mass spectrometers, for detailed characterization and identification of separated compounds and their metabolites innoscience.ruresearchgate.net.

In Vitro Cellular and Subcellular Models

A range of in vitro models are utilized to investigate the interactions of bromosulfalein with biological systems at the cellular and subcellular levels. These models provide controlled environments to study transport, metabolism, and protein binding.

Isolated membrane vesicles, as detailed in Section 5.1.2, serve as a prominent subcellular model for studying the electrogenic transport of bromosulfalein mediated by specific carriers like bilitranslocase nih.govresearchgate.netresearchgate.netorcid.orgingentaconnect.com. These vesicles, derived from plasma membranes or other cellular compartments, allow researchers to focus on the transport activity of particular proteins in isolation from the complex cellular milieu.

Precision-cut liver slices represent a cellular model that preserves the tissue architecture and cell-cell interactions of the liver, an organ critical for BSP elimination nih.govresearchgate.net. Investigations utilizing rat and human liver slices have examined the uptake of bromosulfalein and the contribution of specific transporters, such as bilitranslocase, to this process through the application of inhibitory antibodies researchgate.net. These studies have demonstrated that BSP uptake in liver slices is dependent on temperature and can be inhibited by other hepatotropic organic anions, including bilirubin, nicotinic acid, digoxin, indocyanine green, and taurocholate researchgate.net. The use of bilitranslocase antibodies indicated that this transporter participates in BSP uptake in both rat and human liver slices, alongside other organic anion carriers researchgate.net.

| Model | BSP Uptake (µg/g liver tissue) |

| CCl4-treated group | 42.11 ± 2.38 |

| SMSF-treated group | 75.44 ± 4.12 |

*Data illustrating the effect of Sapindus mukorossi saponin (B1150181) fraction (SMSF) on BSP uptake in liver slices from CCl4-treated rats nih.gov.

Cultured cells, including human embryonic kidney (HEK293) cells genetically modified to express specific solute carrier (SLC) transporters such as OATP1B1, OATP1B3, OATP2B1, OAT1, and OAT2, have been employed to evaluate the interaction of bromosulfalein with these transporters nih.gov. In these models, bromosulfalein has been shown to inhibit the uptake of other probe substrates, confirming its activity on these organic anion transporting polypeptides and organic anion transporters nih.gov. Cancer cell lines, such as 4T1 mouse breast cancer cells, have also utilized bromosulfalein as an inhibitor to aid in elucidating the internalization pathways of other experimental compounds biorxiv.org.

Furthermore, the concept of hepatic cytoplasmic proteins, specifically Y protein (ligandin) and Z protein, binding bromosulfalein both in vitro and in vivo has been investigated in the context of hepatocyte uptake karger.com. While obtaining direct evidence for their role as transport proteins is intricate, studies have suggested a correlation between the levels of these proteins and the hepatic uptake of BSP karger.com.

Isolated Hepatocyte Systems

Isolated hepatocyte systems serve as a fundamental in vitro model for studying hepatic uptake and metabolism. Freshly isolated hepatocytes retain liver-specific functions and are valuable for evaluating hepatotoxicity and predicting in vivo metabolism of various substances. geneticsmr.org The two-step collagenase perfusion technique is a widely used method for isolating primary hepatocytes, yielding high cell viability and purity. geneticsmr.orgmdpi.com This method, originally described for rat liver, has been adapted for use with hepatocytes from various species, including fish and bovine. geneticsmr.orgmdpi.com Isolated hepatocytes allow for the investigation of dose- and time-dependent processes induced by chemicals. d-nb.info Cell viability in these systems can be assessed using methods such as the trypan blue exclusion test. d-nb.info

Membrane Vesicle Preparations (Sinusoidal and Canalicular)

Membrane vesicle preparations, derived from either the sinusoidal (basolateral) or canalicular (apical) membranes of hepatocytes, represent a powerful tool for studying the transport activity of specific membrane proteins in isolation. nih.gov This methodology is considered a "pure" approach to investigate membrane transport, particularly for exsorptive transporters. iqpc.com

Sinusoidal plasma membrane vesicles from rat liver have been used to characterize the uptake of bilirubin glucuronides, demonstrating a sodium-independent, electrogenic process competitively inhibited by both bromosulfalein (BSP) and bilirubin (BR). nih.govfrontiersin.org This function is potentially mediated by OATPs expressed on the sinusoidal membrane. nih.govfrontiersin.org Studies utilizing sinusoidal rat liver plasma membrane vesicles have also shown that bilirubin can inhibit BSP transport. nih.govfrontiersin.org

Canalicular membrane vesicles are considered more physiologically relevant models for studying transport into bile, although obtaining high-quality preparations can be technically challenging. researchgate.net These preparations are particularly useful for investigating the function of transporters responsible for the efflux of substances into the bile canaliculus.

The spectrophotometric assay of electrogenic bromosulfalein transport in isolated membrane vesicles allows for the specific measurement of the transport activity of bilitranslocase, a bilirubin- and flavonoid-specific transporter found in rat liver. nih.gov This assay requires minimal vesicle volumes, is rapid, and is useful for screening potential transporter substrates by evaluating their inhibitory effects on bromosulfalein transport kinetics. nih.gov It also enables the study of time-dependent inactivation of bromosulfalein transport by protein-specific reagents, providing insights into transporter structure-function relationships. nih.gov

Transporter-Expressing Cell Lines (e.g., HEK293/OATP, Flp293/OAT)

Transporter-expressing cell lines, such as human embryonic kidney (HEK293) and Flp293 cells transfected with specific transporters, are widely used to investigate the interaction of compounds like bromosulfalein with individual transport proteins. iqpc.comnih.govresearchgate.net These cell lines allow for the study of transporter-mediated uptake and efflux in a controlled environment.

Studies have utilized HEK293 cells expressing human organic anion transporting polypeptides (OATP) including OATP1B1, OATP1B3, and OATP2B1, as well as organic anion transporters (OAT) like OAT1 and OAT2. nih.govresearchgate.netresearcher.life Flp293 cells, derived from HEK293 cells and stably expressing human α1A-adrenoreceptor, also exhibit high expression of OAT1 and OAT3. nih.govresearchgate.net

Bromosulfalein has been shown to inhibit the uptake of substances mediated by OATPs and MRPs in these cell lines. nih.govresearchgate.net For instance, the addition of bromosulfalein inhibited the uptake of radioiodine-labeled acetaminophen (B1664979) (125I-AP) into HEK293 cells expressing OATP1B1, OATP1B3, and OATP2B1. nih.govresearchgate.net Similarly, probenecid (B1678239), an inhibitor of OAT and MRP, inhibited 125I-AP uptake into HEK293/OAT2 and Flp293/OAT1 cells. nih.govresearchgate.net These findings suggest that bromosulfalein can interact with OATP transporters. The uptake of 125I-AP was significantly higher in HEK293 cells expressing OATP1B1, OATP1B3, OATP2B1, OAT1, and OAT2 compared to mock cells. nih.govresearchgate.netdntb.gov.ua Bromosulfalein specifically inhibited OATP-mediated uptake, while probenecid inhibited OAT-mediated uptake. nih.govresearchgate.net

While transporter-expressing cell lines are valuable, it is important to note that the successful transport of a transfected protein to the cell surface is not always guaranteed. iqpc.com For example, MRP2, an ABC transporter, has been shown to be predominantly retained intracellularly rather than localized to the plasma membrane in HEK293 cells. iqpc.com

Ex Vivo and In Vivo Experimental Approaches

Ex vivo and in vivo approaches provide more complex and physiologically relevant systems for studying the disposition and effects of bromosulfalein.

Perfused Organ Systems (e.g., Perfused Rat Liver)

Perfused organ systems, such as the isolated perfused rat liver, allow for the study of hepatic function and the transport of substances in a more intact tissue environment compared to isolated cells or membrane vesicles. frontiersin.org These systems maintain the structural integrity and cellular interactions of the liver, providing a valuable link between in vitro and in vivo studies.

Studies using perfused liver systems can assess hepatic uptake, metabolism, and biliary excretion of compounds. The bromosulfalein method has been used in conjunction with direct measurements of hepatic outflow in perfused liver preparations to evaluate the accuracy of hepatic blood flow estimation. psu.eduphysiology.org Comparison of hepatic blood flow measurements by the modified bromosulfalein method with direct measurements in the in situ perfused liver has shown comparable results. physiology.org

Long-term perfusion systems for organs like the liver are being developed to extend the period of ex vivo study, allowing for more comprehensive assessments of organ function and potential therapeutic interventions. nih.gov These systems aim to mimic in vivo physiological conditions, including maintaining glucose homeostasis and clearing metabolic products. nih.gov

Animal Models for Hepatic and Biliary Function Studies

Animal models are indispensable for studying the complex interplay of transport, metabolism, and excretion in the context of an entire organism. They are frequently used to simulate human diseases and understand underlying mechanisms. frontiersin.org Various animal models are employed to study hepatic and biliary function, including those for liver fibrosis and cholestasis. nih.govfrontiersin.orgdntb.gov.uaphysiology.orgnih.govfrontiersin.orgresearchgate.netmoleculardepot.comnih.govorganox.comcapes.gov.brplos.org

Bromosulfalein retention tests in animal models are used as a measure of liver function. physiology.orgphysiology.org Altered bromosulfalein metabolism can indicate bile stasis or liver injury. physiology.org

Rodent Models (Rats, Mice)

Rodents, particularly rats and mice, are the most commonly used animal species in liver research due to their manageability and the availability of various genetic and induced models. nih.govfrontiersin.orgfrontiersin.orgmdpi.com

The common bile duct ligation (BDL) model in rats and mice is a classic surgical method used to induce cholestasis and liver fibrosis. frontiersin.orgplos.orgcibm.chnih.gov This model creates obstructive cholestasis by ligating the common bile duct. nih.gov BDL in mice is widely used to induce biliary inflammation, fibrosis, and cholestatic liver injury. frontiersin.org While BDL is a reproducible model for extrahepatic cholestasis, it primarily reproduces acute obstructive biliary lesions. nih.gov Modifications like partial BDL have been developed to study cholestasis in a specific liver lobe, potentially improving animal well-being compared to common BDL. plos.org

Chemically induced models are also used. For example, alpha-naphthylisothiocyanate (ANIT) administration in mice provides a model to investigate chemically induced cholangiopathy. nih.gov ANIT is metabolized in hepatocytes and secreted into bile, where it exerts toxic effects on cholangiocytes. nih.gov Carbon tetrachloride (CCl4) is another hepatotoxic agent used in animal models. physiology.orgphysiology.org Studies comparing the effects of CCl4 and ANIT on BSP retention in mice have shown that ANIT interferes with BSP excretion, while CCl4 does not cause bile flow blockage. physiology.org